5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine
Overview
Description
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine is an organic compound that belongs to the class of benzo-dioxines. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 8th position on the benzo-dioxine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine typically involves the bromination of 8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzo-dioxines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzo-dioxines.
Scientific Research Applications
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2,3-dihydrobenzo[B][1,4]dioxine: Lacks the bromine atom at the 5th position.
5-Bromo-2,3-dihydrobenzo[B][1,4]dioxine: Lacks the methoxy group at the 8th position.
8-Bromo-2,3-dihydrobenzo[B][1,4]dioxine: Lacks the methoxy group at the 8th position.
Uniqueness
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-8-methoxy-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-11-7-3-2-6(10)8-9(7)13-5-4-12-8/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNULBCPSOSUHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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